Product packaging for 5-Tert-butyl-2,4-diiodophenol(Cat. No.:CAS No. 1017608-26-2)

5-Tert-butyl-2,4-diiodophenol

Cat. No.: B1649548
CAS No.: 1017608-26-2
M. Wt: 402.01
InChI Key: SVUMGUYTRBJEOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structural Significance and Reactivity Principles of Phenolic Derivatives

The reactivity of the phenolic ring is largely governed by the electron-donating nature of the hydroxyl group, which activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. The introduction of substituents can either enhance or diminish this reactivity and direct the regioselectivity of subsequent reactions.

Alkylated Phenols: Alkyl groups, such as the bulky tert-butyl group, are electron-donating through an inductive effect. google.com This enhances the electron density of the aromatic ring, further activating it. However, the significant steric hindrance provided by a tert-butyl group can block adjacent positions, directing incoming electrophiles to less hindered sites. google.comambeed.com This steric shielding also influences the properties of the phenolic hydroxyl group itself, affecting its acidity and its ability to participate in hydrogen bonding. For instance, the presence of two tert-butyl groups ortho to the hydroxyl group can significantly hinder its reactivity. scribd.com

Strategic Incorporation of Halogen and Alkyl Substituents for Molecular Engineering

The deliberate placement of halogen and alkyl groups on a phenolic core is a powerful strategy in molecular engineering to achieve desired properties and functions.

Tuning Electronic Properties and Reactivity: The interplay between electron-donating alkyl groups and electron-withdrawing halogens allows for precise control over the electron density distribution within the molecule. This tuning is critical for modulating the acidity of the phenol (B47542), its oxidation potential, and its reactivity in various chemical transformations. For example, a halogen at the 4-position has been shown to increase the inhibitory activity of some phenols in mitochondrial lipid peroxidation. cdhfinechemical.com

Directing Supramolecular Assembly: The substituents on a phenol ring play a crucial role in directing how molecules interact with each other in the solid state. The tert-butyl group, due to its size, can influence crystal packing by creating specific voids or by preventing close packing. bldpharm.com Iodine atoms are particularly significant in supramolecular chemistry as they can act as halogen bond donors. A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. prepchem.com These interactions are directional and have been increasingly exploited in crystal engineering to design materials with specific architectures and properties.

Enhancing Synthetic Utility: Halogenated phenols are valuable intermediates in organic synthesis. The carbon-halogen bond, especially the carbon-iodine bond, is readily functionalized through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the construction of more complex molecular architectures. The presence of an alkyl group can enhance the solubility of the molecule in organic solvents and provide steric protection to other functional groups during synthesis.

Positioning 5-Tert-butyl-2,4-diiodophenol within Advanced Organic and Supramolecular Chemistry Research

This compound is a polysubstituted phenol that embodies the principles of molecular engineering through strategic halogenation and alkylation. While specific, in-depth research on this particular compound is not extensively published, its structure allows for clear positioning as a valuable intermediate in advanced organic and supramolecular chemistry.

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 1017608-26-2
Molecular Formula C10H12I2O
Molecular Weight 402.01 g/mol
IUPAC Name 5-(tert-butyl)-2,4-diiodophenol

Data sourced from vendor information. ambeed.com

A Versatile Synthetic Building Block: The key feature of this compound is the presence of two iodine atoms at the ortho and para positions relative to the hydroxyl group. These C-I bonds are prime sites for functionalization via transition-metal-catalyzed cross-coupling reactions. This allows the molecule to serve as a scaffold for the synthesis of a wide array of more complex structures. The differential reactivity of the two iodine atoms, influenced by the electronic and steric effects of the adjacent hydroxyl and tert-butyl groups, could potentially allow for selective, stepwise functionalization.

Potential in Supramolecular Chemistry: The di-iodo substitution pattern, combined with the phenolic hydroxyl group, makes this compound a compelling candidate for studies in supramolecular chemistry. The iodine atoms can act as halogen bond donors, while the hydroxyl group can participate in hydrogen bonding. prepchem.com This dual capacity for forming directional non-covalent interactions could be exploited to construct intricate supramolecular assemblies, such as co-crystals and liquid crystals. The bulky tert-butyl group would further influence the packing of these assemblies, potentially leading to materials with interesting porous or host-guest properties. Iodinated phenols are known to be important building blocks in supramolecular chemistry, for example in the construction of calixarenes.

Inferred Reactivity and Research Directions: Based on the chemistry of related compounds, the synthesis of this compound likely involves the iodination of 3-tert-butylphenol (B181075). The tert-butyl group at the meta position directs the incoming electrophilic iodine to the available ortho and para positions. The resulting di-iodinated product is a stable, solid material. Future research on this compound would likely focus on exploring its utility in the synthesis of novel ligands for catalysis, functional organic materials, and biologically active molecules. Its potential for forming complex supramolecular structures through a combination of halogen and hydrogen bonding warrants investigation through crystallographic studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12I2O B1649548 5-Tert-butyl-2,4-diiodophenol CAS No. 1017608-26-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-tert-butyl-2,4-diiodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12I2O/c1-10(2,3)6-4-9(13)8(12)5-7(6)11/h4-5,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUMGUYTRBJEOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1I)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12I2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801281667
Record name 5-(1,1-Dimethylethyl)-2,4-diiodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801281667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017608-26-2
Record name 5-(1,1-Dimethylethyl)-2,4-diiodophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017608-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1,1-Dimethylethyl)-2,4-diiodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801281667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 5 Tert Butyl 2,4 Diiodophenol

Established and Emerging Synthetic Routes to Diiodophenols

The synthesis of diiodophenols, particularly 5-Tert-butyl-2,4-diiodophenol, can be achieved through several strategic pathways, including direct iodination of substituted phenols, utilization of pre-functionalized intermediates, and alkylation of halogenated phenols.

Regioselective Iodination Strategies of Tert-butylphenols

Direct electrophilic iodination stands as a primary method for introducing iodine atoms onto a phenolic ring. The regioselectivity of this reaction is highly dependent on the directing effects of the hydroxyl and tert-butyl groups, as well as the choice of iodinating agent and reaction conditions.

Commonly employed reagents for the direct iodination of phenols include iodine monochloride (ICl) and systems generating electrophilic iodine species in situ, such as the combination of potassium iodide (KI), sulfuric acid (H₂SO₄), and an oxidizing agent like hydrogen peroxide (H₂O₂). rutgers.edumdpi.comresearchgate.net In acidic media, hydrogen peroxide oxidizes iodide ions to produce triiodide ions, which are key intermediates in the iodination process. rutgers.edu The electrophilic nature of iodine in these reactions leads to substitution at the electron-rich ortho and para positions of the phenol (B47542) ring. google.com For tert-butylphenols, the bulky tert-butyl group influences the steric accessibility of these positions, thereby affecting the regiochemical outcome of the iodination.

Alternative methods for the controlled iodination of phenols involve the use of iodine(III) reagents like iodosylbenzene in the presence of an iodine source such as ammonium (B1175870) iodide. nih.govresearchgate.net These systems allow for controlled mono- or di-iodination under mild conditions. nih.govresearchgate.net Electrochemical methods also offer a green approach to iodination by generating the iodinating species in situ from iodides. nih.gov

Table 1: Common Reagents for Electrophilic Iodination of Phenols
Reagent/SystemDescriptionKey Features
Iodine Monochloride (ICl)A potent electrophilic iodinating agent.Often used for direct iodination of aromatic compounds.
Potassium Iodide/Sulfuric Acid/Hydrogen PeroxideGenerates electrophilic iodine species in situ. rutgers.eduresearchgate.netThe reaction rate is influenced by the concentration of reactants. dtu.dk
Iodosylbenzene/Ammonium IodideAn iodine(III)-mediated system for controlled iodination. nih.govresearchgate.netAllows for high yields under mild, open-flask conditions. nih.govresearchgate.net

Synthetic Pathways via Pre-functionalized Phenolic Intermediates

An alternative synthetic strategy involves the use of phenolic intermediates that are already functionalized, which can then be further modified to yield the target compound. For instance, 3-tert-butylphenol (B181075) can serve as a starting material. The existing tert-butyl group at the meta position directs subsequent iodination to the available ortho and para positions (positions 2, 4, and 6). Careful control of stoichiometry and reaction conditions is necessary to achieve the desired 2,4-diiodo substitution pattern. This approach leverages the directing effects of both the hydroxyl and the pre-existing alkyl group to achieve regiochemical control.

Alkylation Approaches to Halogenated Phenols

The introduction of a tert-butyl group onto a pre-existing diiodophenol represents another synthetic route. This method falls under the category of Friedel-Crafts alkylation. wikipedia.org The reaction typically involves treating a diiodophenol with a tert-butylating agent, such as isobutylene (B52900) or tert-butyl alcohol, in the presence of an acid catalyst. ijarse.comwikipedia.org Solid acid catalysts, like zeolites, are often employed to enhance selectivity and facilitate catalyst recovery. rsc.org The nature of the catalyst and the reaction conditions can influence the position of alkylation. For diiodophenols, the electronic effects of the iodine atoms and the hydroxyl group will direct the incoming tert-butyl group. This method is particularly useful when the desired diiodophenol precursor is more readily available than the corresponding tert-butylphenol.

Table 2: Key Alkylation Reactions in Phenol Chemistry
Reaction TypeAlkylating AgentCatalystTypical Products
Friedel-Crafts AlkylationIsobutylene, tert-butyl alcohol ijarse.comwikipedia.orgLewis acids (e.g., AlCl₃), Brønsted acids (e.g., H₂SO₄), solid acids (e.g., zeolites) ijarse.comrsc.orgMono-, di-, and tri-tert-butylphenols researchgate.netgoogle.com

Chemical Transformations and Reaction Mechanisms of this compound and Analogues

The chemical reactivity of this compound is characterized by processes involving the phenolic hydroxyl group and the carbon-iodine bonds. These include oxidative reactions leading to radical species and dehalogenation reactions.

Oxidative Processes and Radical Species Formation

Phenols, particularly those with bulky substituents like tert-butyl groups, are known to undergo oxidation to form phenoxy radicals. nih.gov The steric hindrance provided by the tert-butyl groups can enhance the stability of these radicals. nih.gov For this compound, one-electron oxidation, which can be initiated by chemical oxidants or electrochemical means, would lead to the formation of the corresponding 5-tert-butyl-2,4-diiodophenoxy radical. The presence of iodine atoms on the aromatic ring can influence the electronic properties and subsequent reactivity of this radical intermediate. Such radicals can participate in various subsequent reactions, including dimerization or further oxidation. The stability and reactivity of these phenoxy radicals are subjects of interest in understanding antioxidant mechanisms and in the synthesis of novel coupled products. researchgate.net

Dehalogenation Reactions under Defined Conditions

The carbon-iodine bonds in this compound can be cleaved under specific reaction conditions, leading to dehalogenation. Base-catalyzed dehalogenation is a known transformation for iodinated phenols. researchgate.net The reaction mechanism can vary depending on the specific base and solvent system employed. In some cases, the reaction may proceed through an elimination-addition mechanism or involve radical intermediates. The regioselectivity of dehalogenation, i.e., which iodine atom is preferentially removed, can be influenced by the electronic environment and steric factors within the molecule. For instance, it has been observed that in 2,4-di-iodo phenols, regiospecific deiodination at the para position can be achieved under specific conditions, such as treatment with sodium hydride followed by butyllithium (B86547) at low temperatures. This highlights the potential for selective chemical manipulation of diiodinated phenols.

Derivatization Reactions at the Hydroxyl or Halogen Sites (e.g., Williamson Ether Synthesis on related phenols for forming relevant chemical derivatives)

The presence of a hydroxyl group on the this compound molecule provides a reactive site for various derivatization reactions, most notably for the formation of ethers. The Williamson ether synthesis, a cornerstone of ether formation, is a viable method for derivatizing this hindered phenol, though not without its challenges. khanacademy.orglibretexts.orgjk-sci.comwikipedia.org This reaction typically involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an alkyl halide. khanacademy.orgwikipedia.org

For a sterically hindered and electron-deficient phenol like this compound, the choice of base and reaction conditions is critical. Strong bases such as sodium hydride (NaH) or potassium hydride (KH) are often employed to ensure complete deprotonation of the weakly acidic phenolic proton. jk-sci.com The resulting phenoxide, while a potent nucleophile, is sterically encumbered by the adjacent iodine atom and the bulky tert-butyl group. This steric hindrance can significantly impact the rate and feasibility of the subsequent SN2 reaction.

The general mechanism for the Williamson ether synthesis on a related phenol is outlined below:

Step 1: Deprotonation

R-OH + Base → R-O⁻ + Base-H⁺

Step 2: Nucleophilic Attack

R-O⁻ + R'-X → R-O-R' + X⁻

In the context of this compound, the reaction would proceed as follows, yielding a 5-tert-butyl-2,4-diiodo-1-(alkoxy)benzene derivative.

Table 1: Key Considerations for Williamson Ether Synthesis on this compound
ParameterConsiderationRationale
Base SelectionStrong, non-nucleophilic bases (e.g., NaH, KH)Ensures complete deprotonation of the weakly acidic phenol without competing nucleophilic attack.
Alkyl HalidePrimary and unhindered (e.g., methyl iodide, ethyl bromide)Minimizes competing E2 elimination reactions, which are favored with secondary and tertiary halides, especially with a sterically hindered nucleophile. wikipedia.org
SolventPolar aprotic solvents (e.g., DMF, DMSO)Solvates the cation of the base without solvating the phenoxide, thus enhancing its nucleophilicity.
TemperatureElevated temperatures may be requiredTo overcome the activation energy barrier imposed by steric hindrance.

The halogen sites at the 2 and 4 positions also offer opportunities for further functionalization through reactions such as cross-coupling, although these are beyond the immediate scope of this discussion.

Stereochemical and Regiochemical Control in Syntheses Involving Sterically Hindered Phenols (e.g., influence of tert-butyl group)

The synthesis of this compound itself is a prime example of how steric and electronic effects dictate the regiochemical outcome of a reaction. A plausible synthetic route involves the direct iodination of a suitable tert-butylphenol precursor. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the existing substituents: the hydroxyl group and the tert-butyl group. ucalgary.castackexchange.comquora.com

The hydroxyl group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. ucalgary.ca The tert-butyl group, on the other hand, is a weakly activating, ortho-, para-directing group primarily through an inductive effect. stackexchange.comquora.com When both are present on the ring, their directing effects must be considered in concert, along with the significant steric hindrance imposed by the bulky tert-butyl group. acs.orgyoutube.com

Considering 3-tert-butylphenol as a potential starting material, the hydroxyl group strongly directs incoming electrophiles to the 2, 4, and 6 positions. The tert-butyl group also directs to the 2, 4, and 6 positions relative to itself (which are the 2, 4, and 6 positions of the phenol ring). However, the sheer size of the tert-butyl group sterically hinders the adjacent positions (the 2 and 4 positions). youtube.com This steric hindrance makes substitution at the 2-position particularly difficult. Therefore, in an electrophilic iodination of 3-tert-butylphenol, the iodine atoms would be expected to add to the less sterically hindered activated positions.

Table 2: Predicted Regioselectivity of Iodination of 3-tert-Butylphenol
PositionElectronic Activation (from -OH)Electronic Activation (from -tBu)Steric Hindrance (from -tBu)Predicted Outcome
2High (ortho)High (ortho)HighMinor product
4High (para)Low (meta)ModerateMajor product
6High (ortho)High (para)LowMajor product

Based on this analysis, the iodination of 3-tert-butylphenol would likely yield a mixture of products, with 3-tert-butyl-4,6-diiodophenol being a significant component. To achieve the desired this compound, a different starting material or a multi-step synthesis with protecting groups might be necessary to achieve the desired regiochemical control. researchgate.netacs.orgoregonstate.edu

The influence of the tert-butyl group extends to the reactivity of the final product as well. In derivatization reactions at the hydroxyl group, such as the Williamson ether synthesis, the steric bulk of the tert-butyl group, in conjunction with the ortho-iodine atom, can hinder the approach of the alkyl halide to the phenoxide oxygen. khanacademy.orgwikipedia.org This steric shielding necessitates more forcing reaction conditions, such as higher temperatures or the use of less sterically demanding alkylating agents, to achieve reasonable yields of the corresponding ether. jk-sci.com

Advanced Spectroscopic Characterization and Electronic Structure Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis and Conformational Studies

Analysis in this section would have required ¹H and ¹³C NMR spectra of 5-Tert-butyl-2,4-diiodophenol. This data would reveal the chemical shifts (δ) in parts per million (ppm) for the protons and carbon atoms in the molecule. The splitting patterns and coupling constants (J) would provide insight into the connectivity of the atoms and the dihedral angles between them, helping to elucidate the compound's conformation. The presence of the bulky tert-butyl group and the two large iodine atoms would be expected to significantly influence the electronic environment and spatial arrangement of the aromatic protons and carbons, leading to predictable shifts and coupling patterns that could be compared with theoretical models.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics

This section would have presented data from Fourier-transform infrared (FT-IR) and Raman spectroscopy. The spectra would show characteristic vibrational frequencies (in cm⁻¹) corresponding to specific functional groups. Key vibrational modes would include the O-H stretching of the phenolic group, C-H stretching and bending from the tert-butyl and aromatic groups, C-O stretching, and C-I stretching. The positions and intensities of these bands would confirm the presence of these functional groups and provide information about the molecular structure and bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy data would have been used to identify the wavelengths of maximum absorbance (λmax) for this compound. These absorbance peaks correspond to electronic transitions within the molecule, typically π→π* and n→π* transitions in the aromatic ring. The substitution pattern, including the electron-donating hydroxyl and tert-butyl groups and the heavy iodine atoms, would be expected to cause shifts in the absorbance maxima compared to unsubstituted phenol (B47542), providing insight into the molecule's electronic structure and optical properties.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates and Species Characterization

EPR spectroscopy is used to study species with unpaired electrons. This section would have been relevant if research had been conducted on the phenoxyl radical of this compound, which could be formed through oxidation. The EPR spectrum would provide the g-factor and hyperfine coupling constants, which are characteristic of the radical's electronic environment. This data would help in characterizing the distribution of the unpaired electron spin density across the aromatic ring and its interaction with the magnetic nuclei of the molecule.

Mass Spectrometry for Mechanistic Pathway Confirmation and Molecular Fragmentation Analysis

Mass spectrometry analysis would provide the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of this compound. Furthermore, the fragmentation pattern observed in the mass spectrum would offer crucial evidence for its structure. Common fragmentation pathways for phenols include the loss of alkyl groups from the tert-butyl substituent and potentially the loss of iodine atoms. Analyzing these fragments would help to confirm the molecular structure and could be used to study reaction mechanisms involving this compound.

Theoretical and Computational Chemistry Approaches to 5 Tert Butyl 2,4 Diiodophenol

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of a molecule's ground-state geometry and various electronic properties. For 5-Tert-butyl-2,4-diiodophenol, DFT calculations would typically start with geometry optimization to find the most stable arrangement of atoms in space. This involves finding the minimum energy conformation by calculating forces on the atoms and adjusting their positions.

PropertyDescriptionHypothetical Value
HOMO EnergyEnergy of the highest occupied molecular orbital.-6.5 eV
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.-1.2 eV
HOMO-LUMO GapDifference in energy between HOMO and LUMO.5.3 eV
Ionization PotentialThe minimum energy required to remove an electron.6.5 eV
Electron AffinityThe energy released when an electron is added.1.2 eV

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties and Spectroscopic Simulations

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TDDFT) is employed. This extension of DFT is used to calculate the properties of molecules in their electronically excited states. A primary application of TDDFT is the simulation of UV-Vis absorption spectra. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, one can predict the wavelengths at which the molecule will absorb light most strongly.

The output of a TDDFT calculation includes the excitation energies, oscillator strengths (which determine the intensity of an absorption peak), and the nature of the electronic transitions (e.g., n → π* or π → π*). This information is invaluable for interpreting experimental spectra and understanding the photophysical properties of the molecule. For instance, TDDFT calculations can reveal how the iodine and tert-butyl substituents on the phenol (B47542) ring influence the color and photostability of the compound. researchgate.net

Analysis of Electrostatic Potential (ESP) Maps and σ-Hole Characterization in Halogen Atoms

The molecular electrostatic potential (ESP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. researchgate.net It is calculated from the electron density and provides a guide to the electrophilic and nucleophilic regions of a molecule. In an ESP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue or green) are electron-deficient and prone to nucleophilic attack. researchgate.net

For this compound, the ESP map would show a negative potential around the oxygen atom of the hydroxyl group and the π-system of the aromatic ring. A key feature of interest would be the electrostatic potential around the iodine atoms. Halogen atoms, particularly heavier ones like iodine, can exhibit a phenomenon known as a "σ-hole". This is an electropositive region on the outermost portion of the halogen atom, along the axis of the carbon-iodine bond. researchgate.net This positive σ-hole allows the iodine atom to engage in attractive, non-covalent interactions known as halogen bonds with electron-rich atoms. The presence and magnitude of the σ-hole on the two iodine atoms in this compound could be characterized using ESP maps, providing insight into its potential for forming halogen bonds in molecular assemblies. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis and Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to partition a molecule into its constituent atoms and to characterize the chemical bonds between them. semanticscholar.orggrafiati.com By analyzing the topology of the electron density, QTAIM can identify bond critical points (BCPs), which are points of minimum electron density between two bonded atoms.

The properties of the electron density at these BCPs, such as the electron density itself (ρ) and its Laplacian (∇²ρ), can be used to classify the nature of the chemical bonds. For example, a high value of ρ and a negative Laplacian are characteristic of a covalent bond, while low ρ and a positive Laplacian suggest a closed-shell interaction, such as an ionic bond or a van der Waals interaction. QTAIM can be used to analyze the C-I bonds in this compound, as well as any potential intramolecular hydrogen bonds involving the hydroxyl group. It is also a powerful tool for studying intermolecular interactions, such as halogen bonds, by identifying the BCPs between interacting molecules.

Molecular Dynamics and Monte Carlo Simulations for Conformational Space and Intermolecular Association

While DFT and related methods are excellent for studying single molecules in a static state, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to explore the dynamic behavior of molecules and their interactions with their environment over time.

Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their movements over time. For this compound, MD simulations could be used to explore its conformational flexibility, such as the rotation of the tert-butyl group and the hydroxyl group. In a solvent, MD can also provide insights into solvation effects and how the molecule interacts with surrounding solvent molecules. Studies on similar compounds like 2,4-Di-tert-butylphenol (B135424) have utilized MD simulations to assess the stability of protein-ligand interactions. ekb.eg

Monte Carlo (MC) simulations, on the other hand, use random sampling to explore the possible configurations of a system. MC methods can be particularly useful for studying the association of molecules in solution or in the solid state. For this compound, MC simulations could be employed to predict how multiple molecules might pack together in a crystal lattice or aggregate in a solution, driven by intermolecular forces like hydrogen bonding and halogen bonding.

Noncovalent Interactions and Supramolecular Architecture of 5 Tert Butyl 2,4 Diiodophenol and Analogues

Halogen Bonding (XB) Interactions in Iodo-Phenol Systems

Halogen bonding (XB) has emerged as a powerful and reliable noncovalent interaction for constructing molecular assemblies. nih.gov It is a highly directional interaction that shares similarities with the more familiar hydrogen bond. princeton.edu

Fundamental Principles of Halogen Bonding and the σ-Hole Concept

Contrary to what might be expected from the general electronegativity of halogens, a covalently bonded halogen atom exhibits an anisotropic distribution of electron density. nih.gov This results in a region of lower electron density, and consequently a positive electrostatic potential, located on the outermost portion of the halogen atom, directly opposite to the covalent bond. This electropositive region is termed the "σ-hole". princeton.edu

The σ-hole can interact attractively with a nucleophilic region (a Lewis base), such as a lone pair on a nitrogen or oxygen atom, or the π-electrons of an aromatic system. princeton.edu This electrostatic attraction is the primary driving force behind halogen bonding. The interaction is typically denoted as R–X···Y, where R–X is the halogen bond donor and Y is the halogen bond acceptor.

The key characteristics of halogen bonding are:

Strength: The strength of the halogen bond increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. princeton.edu

Directionality: Halogen bonds are highly directional, with the R–X···Y angle typically being close to 180°. This directionality arises from the location of the σ-hole along the axis of the R-X covalent bond.

Role of Iodine as a Halogen Bond Donor in Directing Molecular Assembly

Among the halogens, iodine is an exceptional halogen bond donor due to its high polarizability and the significant positive character of its σ-hole. princeton.edu This makes iodine-mediated halogen bonds particularly strong and reliable synthons for crystal engineering and the design of supramolecular structures.

In iodo-phenol systems like 5-Tert-butyl-2,4-diiodophenol, the two iodine atoms can act as robust directional handles, guiding the molecules into predictable arrangements. These C–I···Y interactions (where Y can be an oxygen atom from a hydroxyl or carbonyl group, a nitrogen atom, or even another halogen atom) are instrumental in forming one-, two-, and three-dimensional networks. nih.govnih.gov The reliability and directionality of iodine-based halogen bonds allow for the programmed self-assembly of complex supramolecular architectures. nih.gov

Influence of Tert-butyl and Other Substituents on Halogen Bond Strength and Directionality

The strength of a halogen bond is not solely dependent on the identity of the halogen atom; it is also highly tunable through the electronic effects of other substituents on the molecule. Electron-withdrawing groups attached to the aromatic ring enhance the magnitude of the positive σ-hole on the iodine atoms, thereby strengthening the halogen bond. Conversely, electron-donating groups can reduce the σ-hole's positive potential, weakening the interaction.

In this compound, the substituents have competing effects:

Hydroxyl Group (-OH): The phenolic hydroxyl group is an activating, electron-donating group through resonance, which would tend to decrease the σ-hole potential on the iodine atoms. However, it is also inductively electron-withdrawing. Its net effect will depend on its position relative to the iodine atoms. nih.gov

Tert-butyl Group (-C(CH₃)₃): As an alkyl group, the tert-butyl substituent is electron-donating through induction. This effect would generally be expected to weaken the halogen bonds by increasing electron density on the aromatic ring and, consequently, on the iodine atoms.

Iodine Atoms (-I): The iodine atoms themselves are deactivating, electron-withdrawing groups via induction, which would enhance the σ-hole on the adjacent iodine atom.

The interplay of these electronic influences modulates the strength and, to a lesser extent, the directionality of the halogen bonds, providing a mechanism for fine-tuning the resulting supramolecular structure.

Table 1: Influence of Substituents on Halogen Bond Strength
Substituent TypeElectronic EffectInfluence on σ-HoleEffect on Halogen Bond StrengthExample from this compound
Electron-Withdrawing Group (EWG)Removes electron density from the ringIncreases positive potentialStrengthensIodine (-I)
Electron-Donating Group (EDG)Adds electron density to the ringDecreases positive potentialWeakensTert-butyl (-C(CH₃)₃)
Hydroxyl Group (-OH)Donating (resonance), Withdrawing (induction)Modulates potential based on positionModulates strengthPhenolic Hydroxyl (-OH)

Hydrogen Bonding Network Analysis (O-H...O, O-H...N, C-H...π interactions)

Alongside halogen bonds, hydrogen bonds play a crucial role in defining the crystal packing of iodo-phenols. The presence of the hydroxyl group makes these molecules capable of participating in a variety of hydrogen bonding interactions.

O-H···O and O-H···N Interactions: The phenolic hydroxyl group is a strong hydrogen bond donor. It readily forms robust O-H···O hydrogen bonds with the hydroxyl groups of neighboring molecules, leading to the formation of chains, dimers, or more complex cyclic synthons. nih.govrsc.org If a suitable hydrogen bond acceptor like a nitrogen atom is present in a co-crystal former, strong O-H···N interactions will form. The acidity of the phenolic proton, and thus the strength of the hydrogen bond it forms, is influenced by the other substituents on the ring. quora.com

Self-Assembly Principles and Design of Advanced Supramolecular Structures

The self-assembly of molecules like this compound into well-defined, ordered structures is a result of the thermodynamic drive to satisfy all the favorable noncovalent interactions simultaneously. The final supramolecular architecture represents the energetic minimum achieved by the complex interplay of these forces.

The design principles for creating advanced supramolecular structures based on these molecules involve:

Strong, Directional Interactions: Utilizing the robust and highly directional C-I···Y halogen bonds and O-H···O/N hydrogen bonds as the primary tools to build the core framework of the assembly. nih.gov

Weak, Supporting Interactions: Employing weaker forces like C-H···π and van der Waals interactions to provide additional stabilization and guide the finer details of the molecular packing.

Synergy and Cooperativity: Harnessing the cooperative effects between different interactions, such as HBeXB, to create exceptionally stable and well-ordered structures. nih.govmdpi.com

Molecular Shape and Sterics: The bulky tert-butyl group plays a significant role, not just electronically, but also sterically. It can direct the assembly by preventing certain packing modes and favoring others, creating specific voids or channels within the supramolecular lattice.

By strategically modifying the substituents on the phenol (B47542) ring, chemists can tune the strength and nature of these noncovalent interactions, thereby controlling the self-assembly process to produce novel materials with desired topologies and functions.

Table 2: Summary of Noncovalent Interactions in this compound Systems
Interaction TypeDonorAcceptorTypical Role in Assembly
Halogen Bond (XB)Iodine (σ-hole)O, N, Halogen, π-systemPrimary directional control; forms framework
Hydrogen Bond (HB)Phenolic O-HPhenolic Oxygen, other Lewis bases (e.g., N)Strong directional control; forms chains/dimers
Hydrogen Bond (HB)C-H (tert-butyl)π-system of phenol ringSecondary stabilization; space-filling
Synergistic InteractionO-HIodine (equatorial belt)Enhances strength of associated halogen bond

Crystallography and Solid State Chemistry of 5 Tert Butyl 2,4 Diiodophenol Containing Materials

Single-Crystal X-ray Diffraction for Precise Structural Determination and Conformational Analysis

This section would present the definitive molecular structure of 5-Tert-butyl-2,4-diiodophenol, including precise bond lengths, bond angles, and torsion angles. A data table summarizing key crystallographic parameters such as the crystal system, space group, and unit cell dimensions would be included. The conformation of the molecule, particularly the orientation of the hydroxyl and tert-butyl groups relative to the diiodinated aromatic ring, would be analyzed.

Elucidation of Crystal Packing Motifs and Intermolecular Contact Landscapes

Here, the arrangement of molecules within the crystal lattice would be described. An analysis of the intermolecular forces governing the crystal packing, such as hydrogen bonds involving the phenolic hydroxyl group and halogen bonds involving the iodine atoms, would be a central focus. A table of significant intermolecular contacts would typically be provided.

Investigation of Polymorphism and its Relation to Halogen and Hydrogen Bonding Interactions

This subsection would explore whether this compound exists in different crystalline forms, known as polymorphs. If multiple polymorphs were identified, their structural differences would be detailed, with a focus on how variations in hydrogen and halogen bonding lead to different packing arrangements.

Correlation between Solid-State Structure and Anisotropic Physical Behavior

The relationship between the ordered arrangement of molecules in the crystal and the direction-dependent physical properties of the material would be discussed. For instance, the anisotropic nature of its elastic properties could be inferred from the strength and directionality of the intermolecular forces within the crystal structure.

Further experimental research, specifically the successful growth of single crystals of this compound followed by single-crystal X-ray diffraction analysis, is necessary to generate the data required to populate these areas of study.

Applications in Advanced Organic Synthesis and Materials Design

Role as a Key Intermediate in the Synthesis of Diverse Organic Molecules

As a highly functionalized aromatic compound, 5-Tert-butyl-2,4-diiodophenol serves as a foundational building block for a variety of more complex organic structures. The presence of iodine atoms provides reactive sites for cross-coupling reactions, while the phenol (B47542) group allows for classic condensation and etherification reactions.

Coumarins (2H-1-benzopyran-2-ones) and their sulfur-containing bioisosteres, thiocoumarins and dithiocoumarins, are an important class of heterocyclic compounds with a wide range of biological activities and applications in materials science. researchgate.netcofc.edudntb.gov.ua The synthesis of these scaffolds often begins with a phenol derivative.

Standard methods for coumarin (B35378) synthesis, such as the Pechmann reaction, involve the acid-catalyzed condensation of a phenol with a β-keto ester. researchgate.net Similarly, the Knoevenagel condensation utilizes a substituted salicylaldehyde (B1680747) and an active methylene (B1212753) compound. nih.gov In these synthetic pathways, this compound can serve as the key phenolic starting material. The reaction would proceed by leveraging the hydroxyl group for the initial condensation step. The resulting coumarin would be highly substituted, bearing the tert-butyl group and two iodine atoms on the benzene (B151609) ring. These substituents can be used to modulate the electronic properties and solubility of the final molecule or to serve as handles for further functionalization, allowing for the creation of a library of tailored coumarin derivatives with specific properties.

The carbon-iodine bonds in this compound are key to its utility as a synthetic intermediate. Organoiodine compounds are valuable precursors in a multitude of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions. These methods allow for the selective formation of carbon-carbon and carbon-heteroatom bonds.

Starting from this compound, chemists can sequentially or simultaneously replace the iodine atoms with a wide array of functional groups (e.g., aryl, alkynyl, or amino groups). The differential reactivity of the two iodine atoms, influenced by the electronic and steric effects of the neighboring hydroxyl and tert-butyl groups, can potentially allow for selective, stepwise functionalization. This transforms the simple phenol into a scaffold for constructing complex, polyfunctionalized aromatic compounds. nih.gov Furthermore, hypervalent iodine reagents, which are powerful oxidizing agents in organic synthesis, can be prepared from iodoarenes, adding another layer of potential reactivity. nih.gov

Integration into Catalytic Systems and Ligand Development

The structural features of this compound and related substituted phenols are relevant to the design of catalysts and ligands, particularly in the field of asymmetric catalysis where steric and electronic tuning is critical for achieving high selectivity.

In asymmetric catalysis, chiral ligands are used to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of a chiral product. The efficiency and selectivity of these catalytic systems are highly dependent on the three-dimensional structure of the ligand. Bulky substituents are often incorporated into ligand designs to create a well-defined chiral pocket around the metal center, thereby influencing the approach of the substrates.

Phenolic derivatives with sterically demanding groups, such as the tert-butyl group found in this compound, are valuable components in the synthesis of such ligands. For instance, in the design of certain P,N-type ligands like Pyridine-oxazolines (PyOx), a phenol-derived moiety could be used to introduce steric bulk. beilstein-journals.org The tert-butyl group at the 5-position and the iodo groups at the 2- and 4-positions would create a highly controlled steric and electronic environment. This environment can influence the ligand's coordination to a metal center and ultimately enhance the enantioselectivity of catalytic processes like asymmetric allylic alkylation or amination. beilstein-journals.orgdntb.gov.ua

The synthesis of substituted phenols, such as the related compound 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), is a significant industrial process often achieved through the Friedel-Crafts alkylation of phenol with olefins or alcohols like tert-butyl alcohol. nih.govnih.gov The study of these reactions provides insight into the catalytic performance of various systems for manipulating phenolic structures. A range of catalysts, including solid acids like zeolites and ionic liquids, have been investigated to optimize the conversion of phenol and the selectivity towards desired products. researchgate.netrsc.orgdaneshyari.com

The alkylation of phenol with tert-butyl alcohol can yield three main products: 2-tert-butylphenol (B146161) (2-TBP), 4-tert-butylphenol (B1678320) (4-TBP), and the desired 2,4-di-tert-butylphenol (2,4-DTBP). ijarse.com The catalyst plays a crucial role in determining the product distribution. For example, studies using Zr-containing Beta zeolites have shown that both Brønsted and Lewis acid sites are active in the reaction, with the catalyst's pore structure and acid site distribution influencing the formation of the highly substituted 2,4-DTBP. rsc.org

Catalyst SystemPhenol Conversion (%)Selectivity to 2,4-DTBP (%)Key Findings
Zr-containing Beta Zeolite7118.5Both Brønsted and Lewis acid sites are active; mesopores facilitate over-alkylation to 2,4-DTBP. rsc.org
Ionic Liquid [HIMA]OTsNot specified (100% TBA conversion)Varies with conditionsEfficient and recyclable catalytic system for tert-butylation. nih.gov
HPW/MCM-41 (50% loading) in IL360.252.6Ionic liquid enhances catalytic activity and selectivity towards 2,4-DTBP. researchgate.net
Fly Ash-Synthesized Zeolite XVaries with conditionsPrimarily p-TBPDemonstrates the use of unconventional materials for catalysis in phenol alkylation. daneshyari.com

Data represents findings from studies on the alkylation of phenol with tert-butyl alcohol to produce related substituted phenols.

Development of Functional Materials Utilizing Noncovalent Interactions

The precise arrangement of molecules in the solid state dictates the macroscopic properties of a material. This compound is well-suited for the design of functional materials through crystal engineering, which relies on the control of intermolecular, noncovalent interactions. rsc.orgresearchgate.net

The molecule possesses three key functional motifs for directing supramolecular assembly:

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a classic hydrogen bond donor and acceptor, promoting the formation of chains, tapes, or more complex networks.

Halogen Bonding: The two iodine atoms are effective halogen bond donors. Halogen bonding is a highly directional and specific noncovalent interaction between an electrophilic region on a halogen atom and a nucleophilic site (e.g., an oxygen, nitrogen, or another halogen). This interaction can be used to assemble molecules into predictable architectures.

By balancing these interactions—hydrogen bonding, halogen bonding, and van der Waals forces—it is possible to guide the self-assembly of this compound into well-defined supramolecular structures. This bottom-up approach allows for the rational design of functional organic materials with tailored properties for applications in areas such as electronics, optics, or porous materials. rsc.org

Incorporation of Halogen-Bonding Moieties into Polymeric Architectures (e.g., vinyl ether monomers)

The introduction of halogen-bonding (XB) moieties into polymer chains is a burgeoning strategy for designing functional and smart materials. nih.gov The iodine atoms on this compound serve as potent halogen-bond donors, making this compound an attractive candidate for incorporation into polymeric structures like poly(vinyl ether)s.

The synthesis of vinyl ether monomers from phenolic compounds is a well-established method for creating polymers with tailored side-chain functionalities. A common approach involves the reaction of a deprotonated phenol with chloroethyl vinyl ether (CEVE) via an SN2 reaction. nih.gov For this compound, this would involve a two-step process: deprotonation of the phenolic hydroxyl group, followed by nucleophilic substitution on CEVE to yield the corresponding vinyl ether monomer.

However, challenges can arise. For instance, in the synthesis of a vinyl ether monomer from 2,3,5,6-tetrafluoro-4-iodophenol, the strong electron-withdrawing nature of the fluorinated ring weakens the nucleophilicity of the resulting phenoxide, potentially hindering the SN2 reaction. nih.gov While this compound lacks such strong electron-withdrawing groups, the steric hindrance from the bulky tert-butyl group and the adjacent iodine atom could influence reaction kinetics. An alternative and effective method for synthesizing such monomers is a substitution nucleophilic aromatic (SNAr) reaction. nih.gov

Once the monomer is synthesized, it can be polymerized using techniques like living cationic polymerization. This method offers precise control over the polymer's structure and molecular weight. nih.gov Studies on the cationic polymerization of isobutyl vinyl ether in the presence of iodo-perfluorobenzenes have shown that the iodine-containing aromatic ring does not significantly hinder the polymerization process. nih.gov This suggests that a monomer derived from this compound could be successfully polymerized to create a polymer decorated with halogen-bonding side chains.

The resulting polymer would have pendant 5-Tert-butyl-2,4-diiodophenyl groups capable of forming directional halogen bonds. This capability is foundational for creating structured, self-assembling materials. nih.govresearchgate.net

Table 1: Potential Synthesis Route for Halogen-Bonding Vinyl Ether Monomer

StepReaction TypeReactantsProductKey Considerations
1 DeprotonationThis compound, Base (e.g., NaH)Sodium 5-tert-butyl-2,4-diiodophenoxideEfficient deprotonation of the phenolic hydroxyl group.
2 Nucleophilic Substitution (SN2)Sodium 5-tert-butyl-2,4-diiodophenoxide, 2-Chloroethyl vinyl ether (CEVE)1-(2-(vinyloxy)ethoxy)-5-tert-butyl-2,4-diiodobenzenePotential steric hindrance; optimization of reaction conditions (temperature, time) may be required. nih.gov

Design of Responsive or Self-Healing Materials based on Supramolecular Interactions

The incorporation of non-covalent interactions into polymer networks is a key strategy for developing self-healing and responsive materials. nih.gov Halogen bonding, analogous to the more commonly used hydrogen bonding, offers unique advantages such as high directionality and hydrophobicity, making it a powerful tool for engineering smart materials. researchgate.netrsc.org

Polymers functionalized with this compound moieties could act as the building blocks for such materials. The iodine atoms on the phenol ring can form directional halogen bonds with suitable halogen-bond acceptors (e.g., pyridine (B92270) nitrogen atoms) incorporated into other polymer chains or present as crosslinking agents. nih.gov This interaction can be used to create a dynamic, reversible crosslinked network.

In a self-healing context, when the material is damaged (e.g., cut or scratched), the non-covalent halogen bonds at the fracture interface are broken. However, due to the reversible nature of these bonds, they can reform upon bringing the damaged surfaces back into contact, thereby repairing the material and restoring its integrity. For this to occur efficiently, the polymer chains must have sufficient mobility. nih.gov The flexible poly(vinyl ether) backbone, combined with the specific interaction of the halogen bonds, could facilitate this process.

The strength and directionality of the halogen bond can be tuned, which allows for precise control over the material's properties. researchgate.net For example, the interaction between the iodine atoms of the diiodophenol moiety and a complementary acceptor polymer could be designed to create materials that respond to external stimuli such as temperature or light, leading to changes in their mechanical properties or shape. nih.gov Research in this area has highlighted that polymer films crosslinked via halogen bonds can exhibit self-healing behavior when heated. nih.gov

Table 2: Principles of Halogen-Bonding in Self-Healing Polymer Design

PrincipleDescriptionRelevance of this compound
Directional Non-Covalent Bonds Halogen bonds (R-I···A, where A is a halogen bond acceptor) are highly directional, leading to well-organized supramolecular structures. researchgate.netThe two iodine atoms provide specific sites for directional crosslinking between polymer chains.
Reversibility The non-covalent nature of halogen bonds allows them to break and reform, which is the fundamental mechanism for intrinsic self-healing. nih.govDamage can be repaired by the spontaneous reformation of halogen bonds across the fracture interface.
Tunability The strength of the halogen bond can be modified by changing the electron density on the halogen atom or the acceptor atom. researchgate.netWhile the donor is fixed, the choice of acceptor molecule or polymer can be varied to tune the mechanical and healing properties of the final material.
Supramolecular Network Formation Multiple halogen bonds between polymer chains create a 3D network that provides the material with its structure and mechanical properties. nih.govPolymers containing the diiodophenol moiety can form robust yet dynamic networks when mixed with a complementary acceptor polymer.

Q & A

Q. What are the recommended analytical methods for quantifying 5-Tert-butyl-2,4-diiodophenol in complex matrices?

Methodological Answer: Quantification of halogenated phenolic compounds like this compound typically employs isotope dilution mass spectrometry (IDMS) with derivatization. For example, derivatization using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MtBSTFA) enhances volatility for GC-MS analysis . Solid-phase extraction (SPE) with polystyrene divinylbenzene copolymer columns (e.g., Isolute® 101) is recommended for sample cleanup, followed by isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects and recovery losses. Ensure method validation includes hydrolysis steps (using β-glucuronidase/arylsulfatase) if analyzing conjugated metabolites .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

Methodological Answer: Stability studies should follow OECD Test Guideline protocols under Good Laboratory Practice (GLP). Prepare aqueous solutions at pH 2, 7, and 12, and incubate at 25°C and 50°C. Monitor degradation via HPLC-UV or LC-MS, tracking iodide release (indicative of deiodination) using ion chromatography. For photostability, expose samples to UV light (e.g., 254 nm) and analyze using the same methods .

Q. What synthetic routes are feasible for this compound?

Methodological Answer: A plausible route involves iodination of 5-Tert-butylphenol. Use N-iodosuccinimide (NIS) in acetic acid with catalytic H2SO4 at 0–5°C for regioselective diiodination at the 2,4-positions. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm regiochemistry via NMR (e.g., NOESY for spatial proximity of substituents) and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound in nucleophilic substitution reactions be resolved?

Methodological Answer: Contradictions in reactivity (e.g., aryl iodide vs. tert-butyl group stability) require systematic kinetic studies. Compare reaction rates under SN2 (polar aprotic solvents like DMF) vs. SN1 (protic solvents like ethanol) conditions using model nucleophiles (e.g., NaSPh). Monitor intermediates via in situ FTIR or stopped-flow NMR. Computational modeling (DFT) of transition states can clarify steric effects from the tert-butyl group .

Q. What strategies mitigate matrix interference in environmental samples containing this compound?

Methodological Answer: Matrix effects are minimized using matrix-matched calibration and post-column infusion of internal standards (e.g., ¹³C-labeled analogs). For sediment/soil samples, employ pressurized liquid extraction (PLE) with acetone:hexane (1:1), followed by dispersive SPE (e.g., C18 + PSA sorbents). Validate recovery rates (70–120%) via spike-and-recovery experiments across multiple matrices .

Q. How does the steric bulk of the tert-butyl group influence the antioxidant activity of this compound?

Methodological Answer: Conduct radical scavenging assays (DPPH, ABTS) comparing this compound with non-tert-butyl analogs. Use ESR spectroscopy to quantify radical adduct formation kinetics. Molecular docking studies (e.g., with Keap1-Nrf2) can elucidate steric hindrance effects on binding affinity. Correlate results with electrochemical data (cyclic voltammetry) to assess redox potentials .

Q. What are the metabolic pathways of this compound in mammalian systems?

Methodological Answer: Use in vitro hepatocyte models (rat/human) with LC-HRMS for metabolite profiling. Incubate with phase I/II enzymes (e.g., CYP450 isoforms, UGTs). Identify glucuronide/sulfate conjugates via enzymatic hydrolysis (β-glucuronidase/arylsulfatase) and compare with synthetic standards. For in vivo studies, administer isotopically labeled compound and track urinary/fecal excretion .

Methodological Notes

  • Synthesis & Analysis: Prioritize regioselective iodination and HRMS validation to avoid structural ambiguities .
  • Stability: Adhere to OECD guidelines for reproducibility, especially in environmental fate studies .
  • Data Contradictions: Use multimodal spectroscopy (NMR, FTIR) and computational modeling to resolve mechanistic disputes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Tert-butyl-2,4-diiodophenol
Reactant of Route 2
Reactant of Route 2
5-Tert-butyl-2,4-diiodophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.